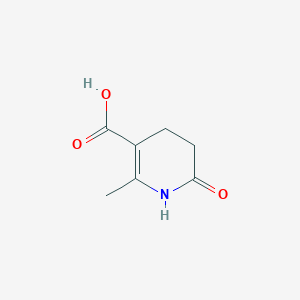
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid
描述
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridine carboxylic acid family. This compound features a pyridine ring substituted with a carboxylic acid group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyridine-3-carboxylic acid derivatives under acidic conditions.
Modern Approaches: Advanced methods include the use of transition metal catalysts to facilitate the cyclization process, improving yield and selectivity.
Industrial Production Methods: Industrial production typically involves large-scale cyclization reactions, often using continuous flow reactors to enhance efficiency and control reaction parameters. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce more complex derivatives.
Reduction: Reduction of the pyridine ring can yield various reduced forms of the compound.
Substitution: The methyl group and carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation products include dicarboxylic acids and their derivatives.
Reduction products include aminopyridines and other reduced forms.
Substitution products include a wide range of functionalized pyridine derivatives.
科学研究应用
2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid finds applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary widely based on the derivative and its intended use.
相似化合物的比较
Indole-3-carboxylic acid: Another heterocyclic compound with a carboxylic acid group, used in similar applications.
Pyridine-2-carboxylic acid: A closely related compound with a different substitution pattern on the pyridine ring.
4-Methylpyridine-2-carboxylic acid: A structural analog with a methyl group at a different position on the ring.
Uniqueness: 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This makes it a valuable compound in targeted synthesis and drug design.
属性
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYKLJZHACEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



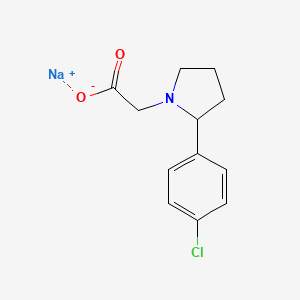



![4-Chloro-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidine](/img/structure/B8046525.png)
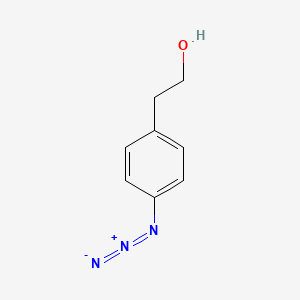


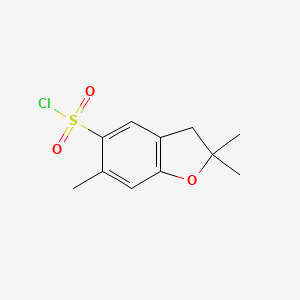
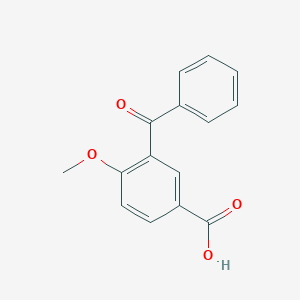
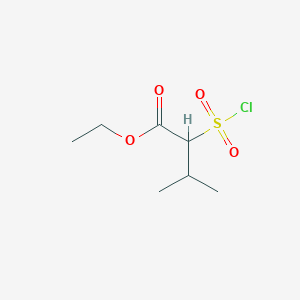
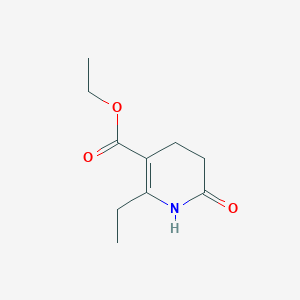
![2-Aza-spiro[4.6]undecane-3-thione](/img/structure/B8046600.png)
